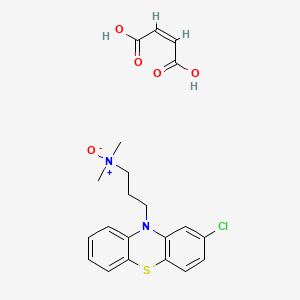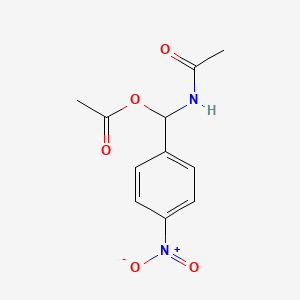
4-Amino-N-(6-chloro-5-methoxypyrimidin-4-YL)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-N-(6-chloro-5-methoxypyrimidin-4-YL)benzenesulfonamide is a chemical compound with the molecular formula C11H11ClN4O3S . It is also known as N1-(6-Chloro-5-methoxy-4-pyrimidinyl)sulfanilamide . The S atom in this compound is bonded in a distorted tetrahedral geometry, by two O atoms, a C atom of the benzene ring, and an amino N atom .
Molecular Structure Analysis
The molecular structure of this compound is quite complex. The S atom is bonded in a distorted tetrahedral geometry, by two O atoms, a C atom of the benzene ring, and an amino N atom . The essentially planar pyrimidine ring forms a dihedral angle of 87.57° with the benzene ring .Chemical Reactions Analysis
In the crystal structure, pairs of molecules are linked by intermolecular N-H⋯O hydrogen bonds to generate centrosymmetric R2 2(8) ring motifs . In addition, molecules are linked into a three-dimensional extended network by intermolecular N-H⋯N, N-H⋯O, and C-H⋯O hydrogen bonds .Scientific Research Applications
Pharmacological Properties and Clinical Use
- Gastrointestinal Applications : A compound closely related to the query shows promise in aiding gastrointestinal diagnostics and treating a variety of functional and organic gastrointestinal disorders. This includes facilitating the identification of lesions, improving procedures like duodenal intubation and small intestine biopsy, and managing post-operative vomiting and radiation sickness. It is also explored for its potential in accelerating gastric emptying prior to anaesthesia, although its effects on gastric ulcer healing and duodenal ulcer relapse prevention remain unproven (Pinder et al., 2012).
Cytoprotective Agent
- Gastroprotective Properties : Another compound, ebrotidine, showcases the ability to combine H2-receptor antagonist properties with cytoprotective actions. Its benefits stem from enhancing mucosal responses, increasing mucus gel properties, and promoting mucin synthesis and secretion. This dual action marks it as a potential agent in treating ulcer disease, highlighting the significance of cytoprotective agents in gastrointestinal health (Slomiany et al., 1997).
Anticorrosive Materials
- Anticorrosion Research : Research into quinoline derivatives, related to the query's structural class, emphasizes their application as anticorrosive materials. These derivatives effectively protect against metallic corrosion through adsorption and formation of stable chelating complexes with surface metallic atoms, demonstrating the role of heterocyclic compounds in industrial applications (Verma et al., 2020).
HIV-1 Treatment
- HIV-1 Nef Inhibitors : The exploration of Nef inhibitors for treating HIV-1 infection has identified several compounds showing significant promise. Nef, a protein essential for HIV-1's pathogenic effects, presents a novel target for therapeutic intervention. Among the potential inhibitors, certain compounds have been identified that may advance into new treatment regimens for HIV-1 infection, illustrating the potential of targeted therapy in viral diseases (Lv et al., 2020).
Synthesis and Structural Properties
- Novel Cyclic Compounds : Research into the synthesis of novel cyclic compounds containing aminobenzenesulfonamide has led to the development of unique polyheterocyclic compounds and multifunctional click cycloalkyne agents. These advances facilitate the discovery of functional molecules and pharmaceuticals, underscoring the versatility of aminobenzenesulfonamide derivatives in organic synthesis and the pharmaceutical industry (Kaneda, 2020).
Mechanism of Action
Target of Action
The compound 4-Amino-N-(6-chloro-5-methoxypyrimidin-4-YL)benzenesulfonamide belongs to the class of organic compounds known as benzenesulfonamides . These compounds are known to target enzymes involved in the synthesis of folic acid, a crucial component for bacterial growth and survival .
Mode of Action
The compound acts by inhibiting the enzyme dihydropteroate synthase , which is involved in the synthesis of dihydrofolic acid, a precursor of folic acid. By blocking this enzyme, the compound prevents the production of folic acid, thereby inhibiting bacterial growth.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-Amino-N-(6-chloro-5-methoxypyrimidin-4-YL)benzenesulfonamide are characterized by its interactions with various enzymes, proteins, and other biomolecules . The sulfur atom in the compound is bonded in a distorted tetrahedral geometry, by two oxygen atoms, a carbon atom of the benzene ring, and an amino nitrogen atom . This structure allows it to form intermolecular hydrogen bonds with other molecules, linking them into a three-dimensional extended network .
Molecular Mechanism
Its ability to form hydrogen bonds suggests that it may interact with biomolecules in a way that influences their function This could potentially involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
properties
IUPAC Name |
4-amino-N-(6-chloro-5-methoxypyrimidin-4-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4O3S/c1-19-9-10(12)14-6-15-11(9)16-20(17,18)8-4-2-7(13)3-5-8/h2-6H,13H2,1H3,(H,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFRVYMZSANDAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CN=C1Cl)NS(=O)(=O)C2=CC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50697767 |
Source


|
| Record name | 4-Amino-N-(6-chloro-5-methoxypyrimidin-4-yl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50697767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5018-23-5 |
Source


|
| Record name | 4-Amino-N-(6-chloro-5-methoxypyrimidin-4-yl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50697767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the three-dimensional arrangement of 4-Amino-N-(6-chloro-5-methoxypyrimidin-4-yl)benzenesulfonamide molecules in its crystal structure?
A1: In the crystal structure, pairs of this compound molecules are linked by intermolecular N—H⋯O hydrogen bonds, forming centrosymmetric R 2 2(8) ring motifs []. These motifs are further connected into a three-dimensional network through additional N—H⋯N, N—H⋯O, and C—H⋯O hydrogen bonds [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-cyclopentyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B571484.png)

